molecular formula C15H11NO3 B1602411 4-(Benzyloxy)-3-cyanobenzoic acid CAS No. 946007-61-0

4-(Benzyloxy)-3-cyanobenzoic acid

Cat. No.: B1602411
CAS No.: 946007-61-0
M. Wt: 253.25 g/mol
InChI Key: LSHOVMIYDITWFZ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-cyanobenzoic acid (CAS: 946007-61-0) is a substituted benzoic acid derivative featuring a benzyloxy group at the 4-position and a cyano group at the 3-position. Its IUPAC name is 3-cyano-4-(phenylmethoxy)benzoic acid, and it is widely used as a synthetic intermediate in pharmaceutical and materials chemistry .

Properties

CAS No.

946007-61-0

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

3-cyano-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H11NO3/c16-9-13-8-12(15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,17,18)

InChI Key

LSHOVMIYDITWFZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C#N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituents. Below is a comparative analysis of 4-(Benzyloxy)-3-cyanobenzoic acid with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Properties
This compound 4-OBz, 3-CN C₁₅H₁₁NO₃ 261.25 86–88 Intermediate for kinase inhibitors
4-Benzyloxy-3-methoxybenzoic acid 4-OBz, 3-OCH₃ C₁₅H₁₄O₄ 270.27 Not reported Precursor for vanilloid receptor ligands
4-(Benzyloxy)-3-nitrobenzoic acid 4-OBz, 3-NO₂ C₁₄H₁₁NO₅ 273.24 Not reported Nitro group enables redox-active applications
4-(Benzyloxy)-3-hydroxybenzoic acid 4-OBz, 3-OH C₁₄H₁₂O₄ 256.24 Not reported Antioxidant studies
Methyl 4-cyano-3-methoxybenzoate 4-CN, 3-OCH₃, COOCH₃ C₁₀H₉NO₃ 191.18 Not reported Esterified form for improved lipophilicity

Functional Group Impact on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group (-CN) in this compound is strongly electron-withdrawing, enhancing acidity (pKa ~2–3) compared to methoxy (-OCH₃) or hydroxy (-OH) analogs . Nitro groups (-NO₂) increase reactivity in electrophilic substitutions but reduce solubility in polar solvents .
  • Biological Activity: The cyano derivative shows higher binding affinity to kinase ATP pockets due to its planar geometry and hydrogen-bonding capacity . Methoxy or hydroxy analogs are less potent in kinase inhibition but exhibit antioxidant or anti-inflammatory activity .

Pharmacological Relevance

  • Kinase Inhibition: this compound is a key intermediate in synthesizing N-(6-methylpyridinyl)-substituted aryl amides, which show nanomolar IC₅₀ values against EGFR kinases .
  • Antioxidant Activity : Hydroxy analogs (e.g., 4-(Benzyloxy)-3-hydroxybenzoic acid) scavenge free radicals with EC₅₀ values comparable to ascorbic acid .

Preparation Methods

Nucleophilic Aromatic Substitution and Hydrolysis Route

One robust approach involves nucleophilic substitution on halogenated cyanobenzene derivatives followed by hydrolysis:

  • Step 1: Formation of Intermediate via Nucleophilic Substitution

    The benzyloxy group is introduced by reacting benzyl alcohol derivatives with 4-halogenated cyanobenzene (chlorine, bromine, or iodine substituted) under alkaline conditions (NaOH, KOH, or alkoxides such as sodium methoxide or ethoxide). This produces an intermediate 4-(benzyloxy) cyanobenzene compound.

  • Step 2: Hydrolysis of the Cyano Group

    The cyano group is hydrolyzed under acidic (pH 1–2) or alkaline (pH 13–14) conditions at elevated temperatures (60–160 °C) for several hours (3–8 h), yielding 4-(benzyloxy)-3-cyanobenzoic acid or its related benzoic acid derivative.

  • Step 3 (Optional): Alcoholysis and Subsequent Hydrolysis

    Alternatively, the intermediate can be converted into an ester via alcoholysis in methanol or ethanol at 60–78 °C, followed by hydrolysis to the acid under acidic or alkaline conditions.

Reaction Conditions Summary:

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Nucleophilic substitution Benzyl alcohol + 4-halogenated cyanobenzene + alkali 100–140 10–15 Nitrogen atmosphere recommended
Hydrolysis (direct) Water + acid/base 60–160 3–8 pH 1–2 (acidic) or 13–14 (alkaline)
Alcoholysis (optional) Methanol or ethanol + alkali 60–78 3–8 Followed by hydrolysis
Hydrolysis (post-alcoholysis) Water + acid/base 50–100 1–5 Optimal 70–80 °C, 2–3 h

Halogen Exchange and Diazonium Salt Cyanation

Another method described in cyanobenzoic acid derivatives synthesis involves:

  • Halogen exchange on nitro-substituted benzoic acids (e.g., 2-chloro-4-nitrobenzoic acid to 2-fluoro-4-nitrobenzoic acid).
  • Reduction of the nitro group to an amino group.
  • Conversion of the amino group to a diazonium salt using sodium nitrite and hydrochloric acid.
  • Reaction of the diazonium salt with a cyanate ion source to introduce the cyano group.

This method is more applicable for preparing cyano-substituted benzoic acids with specific substitution patterns but can be adapted for benzyloxy derivatives by prior or subsequent substitution steps.

Detailed Synthetic Route Example for this compound

Based on the most comprehensive patent method (CN103588638A), the synthesis proceeds as follows:

  • Insulation Reaction:

    Benzyl alcohol (or benzene butanol analog) is reacted with an alkali (NaOH, KOH, NaH, sodium or potassium alkoxides) at 120–130 °C for 2–3 hours to generate the alkoxide intermediate.

  • Condensation Reaction:

    Under nitrogen atmosphere, the alkoxide intermediate reacts with 4-halogenated cyanobenzene (chlorine, bromine, or iodine substituted) at 100–140 °C for 10–15 hours to form 4-(benzyloxy) cyanobenzene intermediate.

  • Hydrolysis:

    The intermediate is hydrolyzed directly in water under acidic or alkaline conditions at 60–160 °C for 3–8 hours to yield the target this compound.

  • Alternative Alcoholysis and Hydrolysis:

    The intermediate can be first converted to the methyl or ethyl ester by alcoholysis in methanol or ethanol under reflux (60–78 °C) for 3–8 hours, followed by hydrolysis under acidic or alkaline conditions to obtain the acid.

Advantages of the Method

  • Avoids highly toxic intermediates such as benzene tetrabromide.
  • High purity of the final product due to controlled reaction conditions.
  • Reduced environmental impact by minimizing hazardous waste (e.g., aluminum chloride waste).
  • Cost-effective due to the use of commercially available reagents and mild reaction conditions.

Summary Table of Preparation Parameters

Parameter Range/Value Description
Alkali for alkoxide formation NaOH, KOH, NaH, CH3ONa, C2H5ONa Base for deprotonating benzyl alcohol
Alkali to benzyl alcohol molar ratio 0.3–0.8 Stoichiometric ratio in insulation step
Insulation reaction temp 120–130 °C Temperature for alkoxide formation
Insulation reaction time 2–3 hours Duration for alkoxide formation
Condensation temp 100–140 °C Temperature for nucleophilic substitution
Condensation time 10–15 hours Duration for substitution reaction
Hydrolysis pH 1–2 (acidic) or 13–14 (alkaline) pH for cyano group hydrolysis
Hydrolysis temp 60–160 °C Temperature for hydrolysis
Hydrolysis time 3–8 hours Duration of hydrolysis
Alcoholysis solvent Methanol or Ethanol For ester intermediate formation
Alcoholysis temp 60–78 °C Reflux temperature
Alcoholysis time 3–8 hours Duration of alcoholysis

Research Findings and Industrial Relevance

  • The described method is industrially scalable due to the use of safe and cost-effective reagents.
  • The process yields high-purity this compound, suitable for pharmaceutical intermediates such as pranlukast synthesis.
  • The method has been validated in patent literature with detailed reaction parameters ensuring reproducibility and efficiency.
  • Environmental impact is minimized compared to older methods involving toxic brominated intermediates and heavy metal waste.

Q & A

Q. What are the optimal synthetic routes for 4-(Benzyloxy)-3-cyanobenzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A validated protocol includes:

  • Benzyloxy introduction : Protecting the hydroxyl group of 3-cyano-4-hydroxybenzoic acid using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Cyanation : Direct cyano substitution at the 3-position via nucleophilic aromatic substitution (e.g., using CuCN/KCN under reflux).
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity product (mp 86–88°C).
    Key optimization parameters include reaction temperature (70–90°C for benzylation), solvent polarity (DMF for solubility), and stoichiometric control to minimize byproducts. Analytical validation via 1H^1H-NMR (δ 5.26–8.29 ppm for benzyl protons) and IR (2231 cm1^{-1} for -CN) is critical .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies benzyloxy protons (δ 5.26–5.34 ppm) and aromatic protons (δ 7.02–8.29 ppm). 13C^{13}C-NMR confirms the carbonyl (δ 163.5 ppm) and nitrile (δ 112.7 ppm) groups.
  • Infrared Spectroscopy (IR) : Distinct peaks for -CN (2231 cm1^{-1}) and carboxylic acid (1716 cm1^{-1}).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 343 (M+^+) confirms molecular weight .

Q. How can researchers purify this compound to >95% purity?

  • Recrystallization : Use ethanol/water (3:1) at 60°C, achieving 97% purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes non-polar impurities.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar byproducts. Monitor purity via UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Cyan Group : Enhances electron-withdrawing effects, stabilizing interactions with DNA minor grooves (e.g., in barbituric acid derivatives).
  • Benzyloxy Group : Improves lipophilicity, aiding cellular uptake. Removing this group reduces binding affinity by 40% in DNA-intercalation assays.
  • Methoxy vs. Benzyloxy : Methoxy-substituted analogs show weaker π-π stacking (ΔΔG = +2.1 kcal/mol in docking studies) .

Q. What methodologies are used to study the interaction of this compound with biological targets?

  • Molecular Docking : AutoDock/Vina simulations assess binding modes to DNA or enzymes (e.g., topoisomerase II).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (Kd_d = 1.2 µM for DNA complexes).
  • Fluorescence Quenching : Monitors ligand-induced changes in tryptophan residues of target proteins (e.g., BSA) .

Q. How does the compound’s stability vary under physiological vs. synthetic conditions?

  • pH Sensitivity : The benzyloxy group hydrolyzes in acidic conditions (pH < 3), forming 3-cyano-4-hydroxybenzoic acid.
  • Thermal Stability : Stable up to 150°C (TGA data), but prolonged heating in DMSO induces decarboxylation.
  • Light Sensitivity : UV exposure (254 nm) degrades the nitrile group, necessitating amber vial storage .

Q. What computational approaches resolve contradictions in reported reactivity data for benzyloxy-cyanobenzoic acid derivatives?

  • Density Functional Theory (DFT) : Calculates activation energies for nitrile hydrolysis (ΔG^‡ = 22.3 kcal/mol) and benzyloxy deprotection.
  • Metadynamics Simulations : Identify solvent effects (e.g., acetonitrile stabilizes transition states vs. water).
  • Comparative SAR Meta-Analysis : Cross-referencing experimental IC50_{50} values with computed electrostatic potentials resolves discrepancies in reported enzyme inhibition .

Q. How can researchers design analogs to improve the compound’s pharmacokinetic profile?

  • Prodrug Strategies : Esterify the carboxylic acid (e.g., methyl ester) to enhance oral bioavailability.
  • PEGylation : Attach polyethylene glycol to the benzyloxy group to prolong half-life.
  • Halogenation : Introduce fluorine at the 5-position to improve metabolic stability (CYP450 resistance) .

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